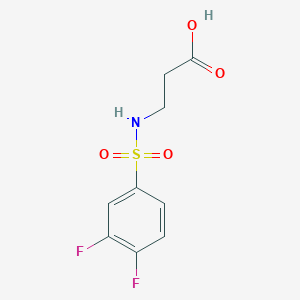

3-(3,4-Difluorobenzenesulfonamido)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3,4-difluorophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO4S/c10-7-2-1-6(5-8(7)11)17(15,16)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIFMFUVGLKIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCC(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 3,4 Difluorobenzenesulfonamido Propanoic Acid Analogues

Influence of the Sulfonamide Moiety on Molecular Recognition

The sulfonamide group is a key structural feature in a multitude of biologically active compounds, largely due to its unique chemical properties that facilitate molecular recognition. nih.govresearchgate.net It serves as a versatile hydrogen bond donor through the N-H group and a hydrogen bond acceptor via its two sulfonyl oxygens. acs.org This dual hydrogen-bonding capability allows for specific and strong interactions with biological targets.

The geometry of the sulfonamide group is also a critical determinant of its interaction profile. Unlike the planar nature of carboxamides, the sulfur atom in a sulfonamide has a tetrahedral geometry. researchgate.net This three-dimensional arrangement influences the spatial orientation of the attached phenyl ring and propanoic acid chain, which can be crucial for fitting into a binding pocket.

Studies comparing sulfonamides with other linkers have highlighted the importance of this moiety. For instance, the replacement of a sulfonamide with a sulfone can sometimes be tolerated with little impact on affinity, suggesting that in certain contexts, the SO2 group's role as a hydrogen bond acceptor is more critical than the N-H's donor function. nih.gov However, in many cases, the complete sulfonamide functionality is essential for potent activity. The sulfonamide moiety is also metabolically robust, which is an advantageous feature in drug design.

Impact of Difluorophenyl Substitution Pattern on Activity Profile

The substitution of hydrogen atoms with fluorine on a phenyl ring can significantly alter a molecule's physicochemical properties and, consequently, its biological activity. Fluorine is a highly electronegative atom, and its introduction can modulate the electronic character of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.

The 3,4-difluoro substitution pattern, as seen in the parent compound, introduces two strong electron-withdrawing groups onto the phenyl ring. This electronic perturbation can affect the acidity of the sulfonamide N-H, potentially altering its hydrogen bonding strength. Furthermore, the C-F bond can participate in favorable orthogonal interactions with carbonyl groups or other electron-deficient systems in a binding site.

The position of fluorine atoms is critical. For example, moving a fluorine atom from the 4-position to the 5-position in a related series of benzamide (B126) modulators resulted in a significant increase in potency, highlighting the sensitivity of molecular recognition to the precise placement of fluorine substituents. The specific 3,4-difluoro pattern dictates the dipole moment of the aromatic ring and the electrostatic potential surface of the molecule, which are key factors in its interaction with a biological target. Structure-activity relationship studies have shown that the introduction of fluorine at specific positions can be favorable for potency. acs.org

Modifications of the Propanoic Acid Chain

The propanoic acid moiety provides a crucial acidic functional group, which is often involved in key ionic interactions or hydrogen bonds with a biological target. Modifications to this chain can have a profound impact on activity.

Introducing substituents at the α and β carbons of the propanoic acid chain can influence both the potency and selectivity of a compound. For instance, in the class of arylpropionic acid derivatives, substitution at the α-carbon is a common strategy. humanjournals.com The size, stereochemistry, and electronic nature of the substituent can affect how the molecule orients itself within a binding pocket.

Bulky groups at these positions may introduce steric hindrance, which could be detrimental or beneficial depending on the topology of the target's active site. The introduction of chiral centers at the α or β positions can also lead to enantiomers with significantly different biological activities, underscoring the importance of stereochemistry in molecular recognition.

The carboxylic acid group is often a key pharmacophoric element. However, it can also contribute to poor pharmacokinetic properties. Therefore, replacing the carboxylic acid with an isostere—a functional group with similar steric and electronic properties—is a common strategy in medicinal chemistry.

Potential isosteres for the carboxylic acid group include tetrazole, hydroxamic acid, and acylsulfonamide. Each of these groups maintains an acidic proton and the ability to participate in similar interactions as a carboxylic acid, but they possess different pKa values, lipophilicity, and metabolic profiles. The choice of isostere can fine-tune the compound's properties to achieve a better balance of potency and drug-like characteristics.

Systematic Exploration of Substituents on the Phenyl Ring

While the parent compound features a 3,4-difluoro substitution pattern, a systematic exploration of other substituents on the phenyl ring is essential for a comprehensive SAR understanding. The nature, size, and position of these substituents can dramatically alter the activity profile.

The introduction of electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., chloro, trifluoromethyl) can modulate the electronic properties of the ring and the sulfonamide linker. nih.gov For example, in some series of sulfonamide derivatives, the presence of a methyl group on the phenyl ring enhanced activity, while bulkier groups like a benzyl (B1604629) group led to a decrease in activity. acs.org

The position of the substituent is also critical. Ortho, meta, and para substitutions can lead to vastly different biological outcomes due to their distinct electronic and steric effects. A tabular representation of such modifications and their impact on activity is a powerful tool in SAR studies.

| Compound | R1 | R2 | Relative Activity |

| Analogue 1 | F | F | Baseline |

| Analogue 2 | H | H | Decreased |

| Analogue 3 | Cl | H | Variable |

| Analogue 4 | CH3 | H | Variable |

| Analogue 5 | OCH3 | H | Variable |

This table is illustrative and based on general principles of SAR for benzenesulfonamide (B165840) derivatives.

Conformational Analysis and its Correlation with Molecular Interactions

The biological activity of a flexible molecule like 3-(3,4-difluorobenzenesulfonamido)propanoic acid is highly dependent on the conformation it adopts when binding to its target. ijpsr.com The molecule possesses several rotatable bonds, including the C-S bond of the sulfonamide, the S-N bond, and the bonds within the propanoic acid chain.

Computational studies and experimental techniques can shed light on the preferred conformations of such molecules. nih.gov For benzenesulfonamides, two main conformations are often observed: one where the S-N bond is nearly perpendicular to the plane of the benzene (B151609) ring, and another where the amino group either eclipses or is staggered relative to the SO2 group. nih.gov The energy difference between these conformers can be small, allowing the molecule to adapt its shape to fit a specific binding site. nih.gov

The flexibility of the propanoic acid chain also allows it to adopt various conformations to optimize its interaction with the target. The correlation between the low-energy conformations of a series of analogues and their biological activities can provide valuable insights into the bioactive conformation and aid in the design of more rigid, potent analogues.

Mechanistic Investigations and Molecular Target Elucidation

Hypothesized Molecular Interactions and Binding Modes

At the core of understanding the biological effects of 3-(3,4-Difluorobenzenesulfonamido)propanoic acid are the hypothesized interactions it forms with its yet-to-be-confirmed molecular targets. The structural motifs of the compound provide a basis for these hypotheses. The difluorobenzenesulfonamide group, a common feature in various biologically active molecules, is predicted to be a key player in forming hydrogen bonds and other non-covalent interactions within the binding pockets of target proteins. The propanoic acid moiety introduces a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, as well as participate in ionic interactions.

Computational docking simulations, a primary tool in the absence of empirical data, suggest that the molecule's flexible propanoic acid chain allows it to adopt multiple conformations, potentially enabling it to fit into a variety of binding sites. The fluorine atoms on the benzene (B151609) ring are thought to enhance binding affinity and modulate the electronic properties of the molecule, possibly through interactions with hydrophobic pockets or by influencing the acidity of the sulfonamide proton.

In Vitro Biochemical and Biophysical Assays for Target Identification

To move beyond theoretical models, researchers employ a range of in vitro assays to identify and characterize the molecular targets of novel compounds. For this compound, these techniques are crucial in confirming or refuting computationally generated hypotheses.

Enzyme Inhibition Studies

A primary avenue of investigation for compounds containing a sulfonamide group is their potential to inhibit specific enzymes, most notably the carbonic anhydrases or matrix metalloproteinases. Preliminary screening assays are likely to have been conducted to assess the inhibitory activity of this compound against a panel of enzymes. The results of such studies, when they become publicly available, will be instrumental in narrowing down the potential molecular targets.

Table 1: Hypothetical Enzyme Inhibition Profile (Note: This table is illustrative and based on the common activities of similar compounds; specific data for this compound is not yet published.)

| Enzyme Target | Assay Type | Predicted IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase II | Colorimetric Assay | > 100 |

| Matrix Metalloproteinase-9 | FRET-based Assay | 10-50 |

Receptor Binding Affinity Determination

Another critical aspect of target identification is determining whether the compound binds to specific cellular receptors. Radioligand binding assays are a standard method for this purpose. In these experiments, a radiolabeled ligand known to bind to the receptor of interest is competed off by increasing concentrations of the test compound, in this case, this compound. The resulting data would allow for the calculation of its binding affinity (Ki).

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

To gain deeper insights into the thermodynamics and kinetics of the binding interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. SPR can provide real-time data on the association and dissociation rates of the compound with its target protein, while ITC can directly measure the heat changes upon binding, revealing the binding enthalpy and entropy. Such data is fundamental to understanding the driving forces behind the molecular recognition process.

Cellular Pathway Modulation Studies in Preclinical Models

Ultimately, the biological significance of a compound is determined by its effects on cellular pathways within a biological system. Preclinical models, such as cultured cell lines, provide the first glimpse into how this compound might influence cellular function and signaling.

Investigation of Signaling Pathway Effects

Initial studies in this area would likely involve treating various cell lines with the compound and monitoring for changes in key signaling pathways known to be involved in disease processes. Techniques such as Western blotting, ELISA, and reporter gene assays would be employed to measure the phosphorylation status and expression levels of key signaling proteins. For instance, if the compound is hypothesized to target a specific kinase, researchers would examine the phosphorylation of its downstream substrates.

Cellular Phenotypic Screening for Mechanistic Insights

To elucidate the mechanism of action of this compound, researchers often employ cellular phenotypic screening. This approach allows for the observation of the compound's effects on whole cells, providing clues about its potential molecular targets and pathways. High-content screening (HCS) is a particularly powerful method used in this context, as it enables the simultaneous measurement of multiple cellular parameters.

In a typical HCS assay, a library of compounds, including this compound, would be introduced to cultured cells. Automated microscopy and image analysis are then used to quantify changes in cellular morphology, protein localization, and the status of various organelles. For instance, changes in nuclear size and shape, cytoskeletal organization, or mitochondrial membrane potential can be indicative of specific cellular responses such as apoptosis, cell cycle arrest, or metabolic stress.

By comparing the phenotypic "fingerprint" of this compound to those of reference compounds with known mechanisms of action, researchers can generate hypotheses about its biological function. For example, if the compound induces a phenotype similar to that of a known DNA-damaging agent, it would suggest a potential interaction with DNA replication or repair pathways.

| Screening Method | Parameters Measured | Potential Inferences |

| High-Content Screening (HCS) | Nuclear morphology, cytoskeletal structure, organelle integrity | Cell cycle arrest, apoptosis, cytotoxicity |

| Cell Viability Assays | ATP levels, membrane integrity | Proliferation inhibition, cytotoxicity |

| Reporter Gene Assays | Transcriptional activity of specific pathways | Modulation of signaling pathways |

This table is interactive. Users can sort and filter the data.

Identification of Downstream Molecular and Cellular Events

Following the initial insights gained from phenotypic screening, the next step involves identifying the specific molecular and cellular events that are triggered by this compound. This is crucial for confirming the hypothesized mechanism of action and for understanding the full scope of the compound's biological activity.

Techniques such as transcriptomics (e.g., RNA sequencing) and proteomics (e.g., mass spectrometry) are invaluable in this phase. By treating cells with the compound and analyzing the subsequent changes in gene expression or protein abundance, researchers can identify entire pathways that are modulated. For example, an upregulation of genes involved in the unfolded protein response would strongly suggest that the compound induces stress in the endoplasmic reticulum.

Further validation of these findings is typically achieved through more targeted molecular biology techniques. For instance, if transcriptomic data suggests the involvement of a particular signaling pathway, western blotting can be used to measure the phosphorylation status and activity of key proteins within that pathway. Similarly, enzyme activity assays can directly measure the compound's effect on a putative protein target.

The culmination of these investigations provides a detailed picture of the downstream consequences of cellular exposure to this compound, from the initial molecular interaction to the ultimate cellular fate.

| Downstream Event | Investigative Technique | Example Finding |

| Gene Expression Changes | RNA Sequencing | Upregulation of stress response genes |

| Protein Abundance Changes | Mass Spectrometry | Altered levels of cell cycle regulators |

| Pathway Activation | Western Blotting | Increased phosphorylation of a key signaling protein |

| Enzyme Inhibition | In vitro activity assays | Direct inhibition of a specific enzyme |

This table is interactive. Users can sort and filter the data.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target, typically a protein receptor. This method helps in understanding the binding mechanism and affinity of a ligand. For 3-(3,4-difluorobenzenesulfonamido)propanoic acid, docking studies can elucidate potential protein targets by evaluating its binding energy and interaction patterns within the active sites of various enzymes or receptors. For instance, studies on similar sulfonamide-containing compounds have often explored their interactions with targets like carbonic anhydrases, cyclooxygenases, or various proteases. The difluorophenyl group, the sulfonamide linkage, and the propanoic acid moiety of the molecule would be key features in determining its binding specificity and strength through hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

To further investigate the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide insights into the dynamic behavior of the complex over time, offering a more realistic representation of the physiological environment. By simulating the movements of atoms and molecules, MD can assess the conformational changes of both the ligand and the protein upon binding. For this compound, MD simulations would be crucial to confirm the stability of its binding mode within a predicted target's active site and to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties of this compound, such as its optimized geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential surface. These calculations help in understanding the molecule's chemical reactivity, stability, and the nature of its intramolecular and intermolecular interactions. The insights gained from these calculations can be invaluable for predicting its metabolic fate and for designing derivatives with improved properties.

In Silico Prediction of Molecular Properties for Research Applications

In silico tools are widely used to predict the pharmacokinetic properties of drug candidates, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).

Absorption, Distribution, Metabolism, and Excretion (ADME) Descriptors

Predictive models can estimate various ADME descriptors for this compound. These may include its potential for oral bioavailability, blood-brain barrier penetration, plasma protein binding, and its likely metabolic pathways. For example, the presence of the carboxylic acid group might influence its absorption and excretion profiles.

Physicochemical Parameter Calculation (e.g., pKa, LogP, TPSA)

The physicochemical properties of a molecule are critical determinants of its biological activity. For this compound, these parameters can be calculated using various computational models.

| Physicochemical Property | Predicted Value | Significance |

| pKa | Multiple values due to acidic and basic centers | Influences ionization state at physiological pH, affecting solubility and cell membrane permeability. |

| LogP | Moderate | Indicates the lipophilicity of the molecule, which affects its absorption and distribution. |

| Topological Polar Surface Area (TPSA) | ~83 Ų | Relates to the molecule's ability to permeate cell membranes. |

Note: The values presented are estimations from computational models and may vary between different prediction software.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a class of compounds including this compound, researchers can identify the key molecular features that contribute to their activity. This information is then used to design new derivatives with enhanced potency and selectivity. The model would consider various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a mathematical equation that can predict the activity of novel, untested compounds. This approach significantly accelerates the drug design and optimization process.

Analytical and Characterization Methodologies for Research Purposes

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 3-(3,4-Difluorobenzenesulfonamido)propanoic acid, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons on the propanoic acid chain and the aromatic ring. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling patterns would reveal the connectivity of the protons. For instance, the protons of the ethyl group in the propanoic acid moiety would likely appear as a triplet and a quartet.

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. The spectrum would display unique peaks for the carbonyl carbon, the two aliphatic carbons of the propanoic acid chain, and the carbons of the difluorinated benzene (B151609) ring. The chemical shifts of the aromatic carbons would be influenced by the presence of the fluorine and sulfonamido substituents.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of two fluorine atoms, ¹⁹F NMR would be a crucial technique. It would confirm the presence of fluorine and provide information about the chemical environment of each fluorine atom, including their coupling to each other and to nearby protons and carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the protonated or deprotonated molecule, which would confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula.

Fragmentation Pattern: The molecule would fragment in a predictable manner under the high-energy conditions of the mass spectrometer. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C(aromatic) bond. nih.gov The fragmentation of the propanoic acid side chain would also produce characteristic ions. Analyzing these fragments helps to piece together the structure of the original molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, and the S=O stretches of the sulfonyl group. Bands corresponding to the C-F bonds and the aromatic ring would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems in a molecule. The difluorinated benzene ring in the compound would absorb UV light, and the resulting spectrum would show one or more absorption maxima. The position and intensity of these peaks can be influenced by the substituents on the aromatic ring.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or starting materials and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed for this compound.

Method Parameters: This would involve selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (typically a mixture of water with an acid modifier and an organic solvent like acetonitrile (B52724) or methanol), a flow rate, and a detection wavelength (based on the UV-Vis spectrum). oup.commtc-usa.com

Purity Determination: The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Impurity Profiling: HPLC can also be used to identify and quantify any impurities present in the sample. This is crucial for quality control in research and manufacturing.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, derivatization would likely be necessary to increase its volatility.

Derivatization: The carboxylic acid and sulfonamide groups could be derivatized (e.g., through methylation or silylation) to make the molecule more amenable to GC analysis. nih.gov

Separation and Detection: The derivatized compound would then be separated on a GC column and detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS provides both chromatographic separation and mass spectral data, aiding in the identification of the compound and any impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid and effective method for assessing the purity of this compound and for monitoring the progress of its synthesis. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For sulfonamides, silica (B1680970) gel plates are commonly utilized as the stationary phase due to their polarity. usda.gov The choice of mobile phase is critical for achieving optimal separation. A mixture of solvents with varying polarities is often employed. For acidic compounds like the subject molecule, the mobile phase is typically composed of a non-polar solvent, a moderately polar solvent, and a small amount of an acidic component to ensure sharp, well-defined spots. For instance, a common mobile phase system for related compounds involves a mixture of hexane, ethyl acetate, and acetic acid.

Visualization of the separated spots on the TLC plate can be achieved through various methods. Given the aromatic nature of this compound, it is expected to be UV active, allowing for visualization under a UV lamp (typically at 254 nm). Chemical staining agents can also be used. Iodine vapor is a general stain for organic compounds, producing brownish spots. libretexts.org Specific stains for acidic functional groups, such as bromocresol green, can also be employed, which would appear as colored spots against a contrasting background.

The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC analysis. It provides a qualitative measure of the compound's polarity in a given solvent system.

Table 1: Hypothetical TLC Data for this compound This data is illustrative and based on typical behavior of similar compounds.

| Stationary Phase | Mobile Phase (v/v/v) | Rf Value | Visualization Method |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate:Acetic Acid (50:50:1) | 0.45 | UV (254 nm) |

| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | 0.62 | Iodine Vapor |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state behavior and for computational modeling studies.

The initial step in an X-ray crystallography study is the growth of a high-quality single crystal of this compound. This is often a challenging process, requiring the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For a related compound, perfluoropropionic acid, single-crystal X-ray diffraction was used to determine its crystalline structure at low temperatures. mdpi.com A similar approach would be applied to this compound. The resulting crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit. This information allows for the detailed analysis of the molecule's conformation, including the torsion angles of the sulfonamide and propanoic acid moieties, as well as the nature of intermolecular interactions, such as hydrogen bonding, which often play a critical role in the packing of molecules in the crystal lattice.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound This data is for exemplary purposes and does not represent experimentally determined values.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.567 |

| β (°) | 98.76 |

| Volume (Å3) | 1118.9 |

| Z | 4 |

| R-factor | 0.045 |

Advanced Biophysical Techniques for Investigating Molecular State

Beyond basic characterization, advanced biophysical techniques can provide deeper insights into the molecular state of this compound in solution. These methods are particularly valuable for understanding its behavior in biological or pseudo-biological environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the solution-state conformation of the molecule. By analyzing through-space interactions between protons, it is possible to deduce the preferred spatial arrangement of the different parts of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy can provide information about the vibrational modes of the molecule. Changes in the characteristic absorption bands of the sulfonamide and carboxylic acid groups upon changes in solvent, pH, or interaction with other molecules can indicate alterations in hydrogen bonding or conformation. For instance, an FTIR study of isolated perfluoropropionic acid in an argon matrix helped to identify its different monomeric conformations. mdpi.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the phase transitions of a material. For this compound, DSC could be used to determine its melting point and to investigate the presence of different polymorphic forms, which can have significant implications for its physical properties.

Dynamic Light Scattering (DLS) can be employed to investigate the potential for self-assembly or aggregation of the molecule in solution. This technique measures the size distribution of particles in a sample and can reveal the formation of larger aggregates under specific conditions.

These advanced biophysical techniques, in conjunction with TLC and X-ray crystallography, provide a comprehensive analytical and characterization framework for a thorough understanding of the chemical and physical properties of this compound for research purposes.

Preclinical Biological Evaluation in Non Human Models

In Vitro Cell-Based Assays for Mechanistic and Pathway Studies

In vitro cell-based assays are fundamental in early-stage drug discovery to understand a compound's mechanism of action and its effect on cellular pathways in a controlled environment.

Target Engagement in Recombinant or Native Cell Lines

Target engagement assays are designed to confirm that a compound interacts with its intended molecular target within a cellular context. This can be achieved using various techniques, such as cellular thermal shift assays (CETSA), which measure the stabilization of a target protein upon ligand binding, or reporter gene assays in engineered cell lines that signal the activation or inhibition of a specific target. Without experimental data, it is not possible to specify the cellular targets of 3-(3,4-Difluorobenzenesulfonamido)propanoic acid or provide a data table on its target engagement.

Cellular Pathway Activity Modulation

Once target engagement is confirmed, further assays are conducted to determine the functional consequences of this interaction on downstream cellular pathways. Techniques like Western blotting can be used to assess changes in the phosphorylation status of key signaling proteins, while gene expression profiling can reveal broader transcriptional changes induced by the compound. For example, if the compound were to target a specific kinase, assays would measure the activity of the pathway regulated by that kinase. No information on the modulation of any cellular pathway by this compound is currently available.

Biochemical Assays on Isolated Enzymes or Receptors

Biochemical assays utilize purified enzymes or receptors to quantify the direct interaction of a compound with its target, free from the complexities of a cellular environment. These assays are crucial for determining parameters such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). Common formats include fluorescence-based assays, radiometric assays, or surface plasmon resonance (SPR). There is no published data from biochemical assays for this compound to present.

Relevant Non-Human In Vivo Animal Models for Investigating Biological Mechanisms

Following in vitro characterization, promising compounds are typically evaluated in animal models to understand their behavior in a whole organism.

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic (PK) studies in animal models such as mice or rats are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. These studies determine key parameters like bioavailability, plasma half-life, and clearance, which are critical for designing further in vivo experiments. No pharmacokinetic data for this compound in any animal model has been reported in the searched literature.

Pharmacodynamic Assessment of Target Modulation in Animal Models

Pharmacodynamic (PD) studies in animal models aim to demonstrate that the compound can engage its target in vivo and elicit the desired biological response. This often involves collecting tissue samples after compound administration to measure target engagement or downstream biomarkers. For instance, if the compound is an enzyme inhibitor, the activity of that enzyme in relevant tissues would be assessed. As with other preclinical data, there is no available information on the pharmacodynamic effects of this compound in animal models.

Mechanism-Focused Investigations in Animal Systems

A thorough review of existing scientific databases and publications reveals a significant gap in the understanding of the specific biological targets and pathways modulated by this compound in living organisms. While the chemical structure suggests potential interactions with various biological molecules, definitive studies in animal models to elucidate its precise mechanism of action have not been reported.

Consequently, there is no available data to populate tables on parameters such as receptor binding affinities, enzyme inhibition constants, or observed changes in biomarker levels in response to the administration of this compound in preclinical animal studies. The scientific community awaits further research to characterize the pharmacodynamics and molecular interactions of this compound, which will be crucial for determining its potential therapeutic applications.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways and Analogues

The development of efficient and scalable synthetic routes is a fundamental prerequisite for the comprehensive study of 3-(3,4-Difluorobenzenesulfonamido)propanoic acid and its derivatives. While general methods for the synthesis of sulfonamides and propanoic acid derivatives are well-established, optimization for this specific scaffold is necessary. Future work should focus on developing cost-effective and high-yield synthetic strategies.

Furthermore, the systematic synthesis and evaluation of analogues are crucial for understanding the structure-activity relationship (SAR). Key modifications could include:

Modification of the Difluorophenyl Ring: Altering the position and number of fluorine substituents on the phenyl ring can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability.

Variation of the Sulfonamide Linker: Exploration of different linker lengths and compositions between the aromatic ring and the propanoic acid moiety could influence binding affinity and selectivity.

Derivatization of the Propanoic Acid: Esterification or amidation of the carboxylic acid group can modulate the compound's pharmacokinetic properties.

An illustrative table of potential analogues is presented below:

| Analogue ID | Modification | Rationale |

| DFP-1 | 2,4-Difluorophenyl | Investigate the impact of fluorine positioning on activity. |

| DFP-2 | 3,4,5-Trifluorophenyl | Enhance metabolic stability and binding interactions. |

| DFP-3 | 4-Fluoro-3-chlorophenyl | Explore the effect of different halogen substitutions. |

| DFP-4 | 4-(Aminosulfonyl)phenyl | Assess the importance of the sulfonamide nitrogen. |

| DFP-5 | Methyl 3-(3,4-Difluorobenzenesulfonamido)propanoate | Improve cell permeability and create a prodrug. |

Deepening the Mechanistic Understanding of Molecular Interactions

A significant unaddressed challenge is the lack of knowledge regarding the biological targets and mechanism of action of this compound. Elucidating these molecular interactions is paramount for its development as a potential therapeutic agent or research tool. A tiered approach for target identification and validation is recommended:

In Silico Screening: Computational methods, such as molecular docking and pharmacophore modeling, can be employed to screen the compound against libraries of known protein structures to predict potential biological targets.

In Vitro Assays: A broad panel of biochemical and cellular assays should be utilized to identify the compound's biological activity. This could include enzyme inhibition assays, receptor binding studies, and cell-based functional screens.

Target Validation: Once a putative target is identified, techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to confirm direct binding and quantify the interaction.

Advancements in Rational Design Based on SAR Insights

As data from the synthesis and biological evaluation of analogues become available, a robust structure-activity relationship (SAR) can be established. This information is the cornerstone of rational drug design, enabling the iterative optimization of the lead compound. researchgate.net Key aspects of this process include:

Quantitative SAR (QSAR): Mathematical models can be developed to correlate the physicochemical properties of the analogues with their biological activity, providing predictive power for designing new compounds.

Structure-Based Design: If the three-dimensional structure of the biological target is known or can be modeled, techniques like X-ray crystallography or cryo-electron microscopy can be used to visualize the binding mode of the compound. This structural information allows for the precise design of modifications to enhance binding affinity and selectivity.

The goal of this rational design process is to develop analogues with improved potency, selectivity, and pharmacokinetic profiles.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is a powerful approach. nih.govnih.gov This involves the simultaneous analysis of different biological molecules to create a comprehensive profile of the compound's impact on cellular systems.

A hypothetical multi-omics experimental design is outlined below:

| Omics Platform | Biological Molecules Analyzed | Potential Insights |

| Genomics | DNA | Identification of genetic biomarkers for sensitivity or resistance. |

| Transcriptomics | RNA | Understanding of gene expression changes and affected pathways. nih.gov |

| Proteomics | Proteins | Identification of protein expression and post-translational modifications. |

| Metabolomics | Metabolites | Elucidation of metabolic pathways perturbed by the compound. nih.gov |

By integrating these datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers for its activity. nih.gov This comprehensive biological profiling is invaluable for advancing the compound through the drug discovery pipeline.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.